4-Aminoisoxazole hydrochloride
CAS No.: 108511-98-4
Cat. No.: VC21085427
Molecular Formula: C3H5ClN2O
Molecular Weight: 120.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108511-98-4 |
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Molecular Formula | C3H5ClN2O |
Molecular Weight | 120.54 g/mol |
IUPAC Name | 1,2-oxazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H |
Standard InChI Key | DPDLVZSIELSTBG-UHFFFAOYSA-N |
SMILES | C1=C(C=NO1)N.Cl |
Canonical SMILES | C1=C(C=NO1)N.Cl |
Introduction
Chemical Properties and Structure
Chemical Identity and Classification
4-Aminoisoxazole hydrochloride (CAS: 108511-98-4) is the hydrochloride salt of 4-aminoisoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms in its ring structure. The parent compound, 4-aminoisoxazole (CAS: 108511-97-3), features an amino group at the 4-position of the isoxazole ring. When protonated at the amino group, it forms the hydrochloride salt, which provides improved stability and solubility characteristics compared to the free base .
Physicochemical Properties
The molecular formula of 4-aminoisoxazole hydrochloride is C₃H₄N₂O·HCl with a molecular weight of 120.54 g/mol, while the parent compound (4-aminoisoxazole) has a molecular formula of C₃H₄N₂O and a molecular weight of 84.08 g/mol . The compound typically appears as a crystalline solid ranging from light brown to off-white in color .
Table 1: Chemical Identifiers and Properties of 4-Aminoisoxazole Hydrochloride and Its Parent Compound
Property | 4-Aminoisoxazole Hydrochloride | 4-Aminoisoxazole |
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CAS Number | 108511-98-4 | 108511-97-3 |
Molecular Formula | C₃H₄N₂O·HCl | C₃H₄N₂O |
Molecular Weight | 120.54 g/mol | 84.08 g/mol |
IUPAC Name | 4-isoxazolamine hydrochloride | 1,2-oxazol-4-amine |
InChI Key | DPDLVZSIELSTBG-UHFFFAOYSA-N | CVCYZCBJCQXUCN-UHFFFAOYSA-N |
SMILES | C1=C(C=NO1)N.Cl | C1=C(C=NO1)N |
The isoxazole ring includes a unique electronic environment characterized by high electron density at the amino group, making it a versatile intermediate in various chemical reactions . The hydrochloride salt form offers enhanced aqueous solubility and improved stability during storage and handling compared to the free base .
Synthesis Methods
Industrial Synthesis Approaches
The industrial production of 4-aminoisoxazole hydrochloride typically follows a multi-step process that includes nitration of isoxazole, followed by reduction and salt formation. A patent published in 2020 describes a mild synthesis method specifically designed to overcome safety limitations of traditional approaches .
Table 2: Mild Synthesis Method for 4-Aminoisoxazole Hydrochloride
Step | Process | Reagents | Conditions | Advantages |
---|---|---|---|---|
1 | Nitration | Isoxazole, acetic acid, acetic anhydride, ammonium nitrate | Temperature controlled (15-50°C) | Milder than traditional sulfuric acid/fuming nitric acid methods |
2 | Extraction | Ice water, ethyl acetate | Room temperature | Isolates 4-nitroisoxazole |
3 | Reduction | Ethanol, concentrated HCl, 5% palladium carbon | 40-50°C, 1.0-1.5 MPa, 10-14 hours | Controlled hydrogenation |
4 | Isolation | Cooling to 0-10°C, filtering, washing with glacial ethanol | Cold temperature | Yields purified product |
This method represents a significant improvement over traditional approaches that employ the mixture of sulfuric acid and fuming nitric acid, which can be dangerous due to strong oxidizing properties and exothermic reactions. The patented approach uses a weaker acetic anhydride-acetic acid system as a dehydrating agent and ammonium nitrate as the nitryl source, resulting in safer operating conditions with improved yields .
Alternative Synthesis Routes
Several alternative methods have been reported for synthesizing 4-aminoisoxazole and its hydrochloride salt:
Table 3: Alternative Synthesis Approaches for 4-Aminoisoxazole
For laboratory-scale preparations, the zinc reduction method offers a practical approach, avoiding the need for high-pressure hydrogenation equipment .
Research Applications
As a Chemical Building Block
4-Aminoisoxazole hydrochloride serves as a valuable building block in organic synthesis, particularly for creating pharmaceutically active compounds. The amino group provides a versatile handle for further functionalization through various reactions including acylation, alkylation, and condensation .
Table 4: Key Reactions Using 4-Aminoisoxazole Hydrochloride
Reaction Type | Reagents | Reaction Conditions | Product Class | Application |
---|---|---|---|---|
Acylation | Phenyl chloroformate, pyridine | 0°C to room temperature in THF | Carbamates | Pharmaceutical intermediates |
Amide Formation | Carboxylic acids, EDC, HOBT | Room temperature in DMF | Amides | Drug candidates |
Coupling with Heterocycles | Heterocyclic carboxylic acids, coupling agents | 50°C in pyridine | Complex heterocycles | Biological evaluation |
The versatility of 4-aminoisoxazole hydrochloride in these transformations makes it particularly valuable in medicinal chemistry for the rapid generation of compound libraries for screening .
Development of Bioactive Compounds
Several studies demonstrate the utility of 4-aminoisoxazole hydrochloride in creating compounds with significant biological activities:
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In a 2022 study, novel 4-acylaminoisoxazoles were designed and prepared as antimitotic agents, with compounds showing activity against human lung carcinoma A549 cells .
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Multiple patents describe the use of 4-aminoisoxazole derivatives in pharmaceutical applications, particularly as intermediates for creating drug candidates .
The amino group's reactivity allows for selective functionalization, enabling researchers to create diverse compound libraries for biological screening and structure-activity relationship studies .
Biological Activities
Anticancer Properties
Derivatives of 4-aminoisoxazole have demonstrated significant anticancer activity through various mechanisms. A particularly noteworthy example is 4-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (compound 1aa), which has shown:
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Stimulation of partial depolymerization of microtubules in human lung carcinoma A549 cells
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Inhibition of cell growth with IC₅₀ value of 0.99 μM
Structure-activity relationship studies revealed that the 3,4,5-trimethoxyphenyl residue is a critical structural element determining efficacy against both tubulin and other molecular targets .
Other 4,5-diarylisoxazole compounds have shown activity as Hsp90 inhibitors, demonstrating potent antiproliferative effects against various cancer cell lines. Some compounds have exhibited Hsp90 binding potency as low as 14 nM with strong tumor growth suppression in human glioblastoma xenograft models .
Anti-inflammatory and Analgesic Activities
Isoxazole derivatives, including those derived from 4-aminoisoxazole, have demonstrated significant anti-inflammatory and analgesic properties. These effects are often mediated through:
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Selective inhibition of cyclooxygenase-2 (COX-2), with some compounds showing IC₅₀ values under 1 μM
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Inhibition of leukotriene biosynthesis through targeting 5-lipoxygenase activating protein (FLAP)
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Dual inhibition of p38α MAP kinase and CK1δ, key enzymes in inflammatory pathways
Table 5: Anti-inflammatory Activities of Selected Isoxazole Derivatives
Compound Class | Target | Effect | Potency | Potential Applications |
---|---|---|---|---|
4,5-Diphenyl-4-isoxazolines | COX-2 | Selective inhibition | Variable | Inflammatory disorders |
4,5-Diaryloisoxazol-3-carboxylic acids | FLAP | Inhibition of leukotriene biosynthesis | IC₅₀ 0.24 μM | Asthma, allergies |
3,4-Diaryl isoxazoles | p38α MAP kinase and CK1δ | Dual inhibition | High potency | Rheumatoid arthritis |
These activities highlight the potential of 4-aminoisoxazole-derived compounds in treating inflammatory conditions, particularly where selective COX-2 inhibition is beneficial .
Antimicrobial Activity
Various isoxazole derivatives have demonstrated antimicrobial properties against both bacteria and fungi. While specific data on 4-aminoisoxazole hydrochloride itself is limited, structurally related compounds have shown:
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Antibacterial activity against organisms including B. subtilis, S. aureus, and E. faecalis
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Antifungal properties against Aspergillus species, Candida species, and C. neoformans
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Activity against both gram-positive and gram-negative bacteria
The antimicrobial mechanism appears to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes, though the precise mode of action varies depending on the specific structural modifications .
Future Research Directions
The versatility and biological potential of 4-aminoisoxazole hydrochloride suggest several promising research directions:
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Development of more efficient and environmentally friendly synthesis methods
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Further exploration of structure-activity relationships to optimize biological activities
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Targeted design of compounds for specific therapeutic applications
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Investigation of novel combination therapies leveraging the multi-target potential of isoxazole derivatives
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Expansion into emerging therapeutic areas such as immunomodulation and neurodegenerative diseases
The compound's documented activity in anticancer, anti-inflammatory, and antimicrobial applications provides a solid foundation for these future research endeavors .
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